2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine
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Overview
Description
2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring and a thieno[3,2-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for industrial applications to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated derivatives .
Scientific Research Applications
2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit viral replication . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant anticancer activities and are structurally similar to thieno[3,2-d]pyrimidine derivatives.
Thioxopyrimidines: Known for their diverse biological activities, including antioxidant and anticancer properties.
Uniqueness
2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is unique due to its dual morpholine and thieno[3,2-d]pyrimidine structure, which provides a broad spectrum of pharmacological activities. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H18N4O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
morpholin-4-yl-(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)methanone |
InChI |
InChI=1S/C15H18N4O3S/c20-15(18-2-5-21-6-3-18)12-9-19(4-7-22-12)14-13-11(1-8-23-13)16-10-17-14/h1,8,10,12H,2-7,9H2 |
InChI Key |
AXCFOXBYPVXFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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